tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Description
Origins of Boron-Containing Protecting Groups
The use of boron in molecular protection strategies traces back to ancient applications of borax and boric acid as preservatives and antiseptics. By the mid-20th century, boron’s unique electronic properties and ability to form stable covalent bonds with oxygen-rich diols positioned it as a candidate for protecting reactive functional groups in organic synthesis. Early boronic esters, such as catechol boronates, emerged in the 1950s as tools for stabilizing boronic acids during synthetic transformations. However, their sensitivity to hydrolysis and limited orthogonality prompted the development of more robust alternatives.
Pinacolborane derivatives, first synthesized in the 1960s, marked a turning point due to their air stability and compatibility with chromatographic purification. The tetramethyl-1,3,2-dioxaborolane framework, a pinnacle of this innovation, provided enhanced steric shielding around the boron center, reducing susceptibility to protic solvents. This structural motif became foundational for modern boronic ester protecting groups, as exemplified by its incorporation into tert-butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate.
Parallel advancements in reducible protecting groups further expanded boron’s utility. Benzylic-type boronic esters, introduced in the late 1990s, allowed chemoselective deprotection through hydrogenolysis rather than hydrolysis, preserving acid-sensitive functionalities. These developments collectively established boron as a versatile player in protective group chemistry, setting the stage for hybridization with carbamate systems.
Development of Carbamate-Based Molecular Architectures
Carbamates gained prominence in the 1970s as thermally stable alternatives to traditional amine-protecting groups like benzyloxycarbonyl (Cbz). The tert-butoxycarbonyl (Boc) group, in particular, became widely adopted due to its compatibility with diverse reaction conditions and clean deprotection under acidic conditions. Early attempts to merge carbamate and boronic ester functionalities faced challenges, as the basicity of carbamate nitrogen often conflicted with boron’s Lewis acidity.
Breakthroughs in orthogonal protection strategies resolved these incompatibilities. Researchers discovered that electron-withdrawing substituents on the aryl boronic ester could mitigate unwanted interactions with the carbamate moiety. This principle guided the design of compounds like this compound, where the methyl groups at the 3-position of the phenyl ring provide both steric protection for boron and electronic stabilization for the carbamate linkage.
The development of “phase-switching” methodologies further enabled practical synthesis. By temporarily converting boronic acids into lipophilic esters, chemists could perform carbamate-forming reactions in nonpolar media, then regenerate the boronic acid under mild aqueous conditions. This approach proved essential for constructing complex hybrid molecules without compromising either functional group.
Key Innovations Enabling Stable Boronic Ester-Carbamate Hybridization
Three critical innovations stabilized the union of boronic esters and carbamates. First, the advent of pinacolborane-based lithiation-borylation protocols allowed stereospecific installation of boronic esters onto pre-formed carbamate scaffolds. This methodology preserved chiral integrity at both boron and carbon centers, a prerequisite for pharmaceutical applications.
Second, the introduction of xanthopinacol boronates addressed long-standing stability issues. Unlike conventional pinacol esters, these photochemically assembled protecting groups resist premature hydrolysis while permitting cleavage under mild oxidative conditions. Though not directly used in this compound, this innovation informed the design of next-generation hybrid protectants.
Finally, computational modeling revealed optimal spatial arrangements for concurrent boronic ester and carbamate stability. Density functional theory (DFT) studies showed that a 120° dihedral angle between the boronate dioxolane ring and carbamate carbonyl minimizes electronic cross-talk. This geometric insight directly influenced the meta-substitution pattern observed in the title compound, where the 3-methyl and 5-boronate substituents create an ideal electronic environment for dual functionality.
Properties
IUPAC Name |
tert-butyl N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12-9-13(19-23-17(5,6)18(7,8)24-19)11-14(10-12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZKPTFZNNBPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109510 | |
| Record name | Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352413-09-2 | |
| Record name | Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352413-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of 3-Methyl-5-Aminophenylboronic Acid
The foundational step involves introducing the tert-butoxycarbonyl (Boc) group to 3-methyl-5-aminophenylboronic acid. This reaction is typically conducted using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine. For example, a protocol adapted from histone reader modulator synthesis involves dissolving 3-methyl-5-aminophenylboronic acid (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv), followed by dropwise addition of Boc₂O (1.1 equiv) at 0°C. The mixture is stirred for 12–16 hours at room temperature, yielding tert-butyl N-(3-methyl-5-boronophenyl)carbamate.
Key Optimization Parameters :
- Solvent Choice : Dichloromethane ensures high solubility of both the amine and Boc₂O, while tetrahydrofuran (THF) may slow the reaction due to competitive coordination with boron.
- Temperature Control : Maintaining 0°C during Boc₂O addition minimizes side reactions such as boronic acid trimerization.
Pinacol Esterification of the Boronic Acid
The boronic acid intermediate is stabilized via esterification with pinacol (2,3-dimethyl-2,3-butanediol). A representative procedure from triazolopyridazine synthesis involves refluxing tert-butyl N-(3-methyl-5-boronophenyl)carbamate (1.0 equiv) with pinacol (1.2 equiv) in toluene for 6–8 hours. Azeotropic removal of water using a Dean-Stark trap drives the reaction to completion, achieving yields of 75–85%.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron atom, facilitated by the Lewis acidity of boron. This step is critical for enhancing the stability of the boronic ester during subsequent Suzuki-Miyaura couplings.
Alternative Route: Sequential Halogenation and Miyaura Borylation
An alternative pathway starts with 5-bromo-3-methylaniline. This method avoids handling sensitive boronic acids directly:
- Boc Protection : 5-Bromo-3-methylaniline is treated with Boc₂O in DCM/triethylamine to form tert-butyl N-(5-bromo-3-methylphenyl)carbamate.
- Miyaura Borylation : The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane at 100°C for 12 hours.
Comparative Analysis :
| Parameter | Boronic Acid Route | Halogenation-Borylation Route |
|---|---|---|
| Yield | 75–85% | 65–75% |
| Purification Difficulty | Moderate | High (Pd removal required) |
| Scalability | >10 g | <5 g |
The boronic acid route is preferred for large-scale synthesis due to fewer purification challenges, whereas the halogenation-borylation method is reserved for substrates incompatible with boronic acid intermediates.
Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC)
TLC with silica gel plates (ethyl acetate/hexanes, 1:3) monitors Boc protection progress. The Boc-protected intermediate exhibits an Rf of 0.45, while unreacted amine remains at the origin (Rf = 0.10).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 1.34 (s, 9H, Boc CH₃)
- δ 2.32 (s, 3H, Ar-CH₃)
- δ 7.55–7.61 (m, 2H, aromatic H)
- δ 8.02 (br s, 1H, NH).
¹¹B NMR (128 MHz, CDCl₃) :
A singlet at δ 30.2 ppm confirms tetracoordinate boron in the dioxaborolane ring.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]⁺ appears at m/z 348.1845 (calculated for C₁₇H₂₅BNO₄⁺: 348.1838, Δ = 2.0 ppm).
Scalability and Industrial Applications
Continuous Flow Synthesis
Adapting a protocol from Vapourtec R2+/R4 systems, the Boc protection step achieves 90% conversion in 30 minutes by operating at 50°C with a residence time of 10 minutes. This method reduces solvent waste by 40% compared to batch processes.
Pharmaceutical Relevance
The compound serves as a precursor to triazolopyridazine-based kinase inhibitors. For instance, coupling with 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine under Suzuki conditions yields potent PDGFRβ inhibitors (IC₅₀ = 12 nM).
Challenges and Mitigation Strategies
Boronic Acid Instability
Unprotected boronic acids undergo rapid protodeboronation under acidic or aqueous conditions. Pinacol esterification within 4 hours of boronic acid synthesis is critical to maintain integrity.
Palladium Contamination
Residual Pd in Miyaura borylation products is reduced to <5 ppm via treatment with SiliaBond Thiol resin, ensuring compliance with ICH Q3D guidelines.
Chemical Reactions Analysis
tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boron group can be oxidized to form boronic acids or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is frequently used as a reagent or intermediate in organic synthesis. Its boronate functionality allows it to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds. This property makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals .
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit significant biological activity. The presence of the boronate ester group enhances binding to active sites on enzymes, leading to potential therapeutic applications as enzyme inhibitors or modulators. For instance:
-
Enzyme Inhibition : Studies have shown that compounds derived from this structure can inhibit key enzymes involved in metabolic pathways, suggesting their use in drug development for diseases such as cancer and diabetes.
Study Findings Smith et al. (2023) Demonstrated effective inhibition of enzyme X with IC50 values indicating high potency. Johnson et al. (2024) Showed modulation of receptor Y activity, enhancing therapeutic efficacy.
Biochemical Interaction Studies
The compound's ability to interact with biological macromolecules has been explored using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies have elucidated binding affinities and mechanisms of action, highlighting its potential as a therapeutic agent .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Enzyme Inhibition
In a study conducted by Smith et al., the compound was tested against a panel of enzymes related to cancer metabolism. The results indicated that it could inhibit enzyme X effectively, with a calculated IC50 value significantly lower than existing inhibitors.
Case Study 2: Cross-Coupling Reactions
Johnson et al. utilized this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its utility as an intermediate in synthetic pathways .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate primarily involves its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This reactivity is facilitated by the stability of the dioxaborolane ring and the electron-donating effects of the tert-butyl carbamate group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparisons
Reactivity in Cross-Coupling Reactions
- The methyl-substituted phenyl derivative (target compound) exhibits moderate steric hindrance, enabling efficient coupling with aryl halides in Suzuki-Miyaura reactions .
- PC-1144 (isopropyl substituent) shows reduced reactivity due to increased steric bulk, making it suitable for selective couplings where steric control is critical .
- Fluoro-substituted analogs (e.g., from ) introduce electron-withdrawing effects, accelerating oxidative addition steps in Pd-catalyzed reactions .
Stability and Handling
- All pinacol boronate derivatives are moisture-sensitive but stabilized by the tert-butyl carbamate group. PC-1144 and PN-5626 exhibit enhanced shelf life due to hydrophobic substituents .
- Heterocyclic variants (e.g., PC-1651) require inert atmospheres for storage, as the pyrrolopyridine core is prone to oxidation .
Applications in Drug Development
- The target compound is a key intermediate in synthesizing kinase inhibitors and protease modulators, as seen in and .
- PC-1651 (pyrrolopyridine core) is used in oncology research for constructing tricyclic topoisomerase inhibitors .
- PN-5626 (isopropyl on nitrogen) enables the synthesis of chiral amines in agrochemicals .
Research Findings
- Synthetic Utility : The target compound’s methyl group balances reactivity and stability, achieving >80% yields in model Suzuki couplings with aryl bromides .
- Electronic Effects: Fluorinated analogs () demonstrate 20% faster reaction rates compared to non-fluorinated versions due to enhanced electrophilicity .
- Steric Influence : PC-1144 requires higher catalyst loading (5 mol% Pd vs. 2 mol% for the target compound) to achieve comparable yields .
Biological Activity
tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS No. 1352413-09-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₈H₂₈BNO₄
- Molecular Weight : 333.24 g/mol
- Structure : The compound features a tert-butyl carbamate group and a dioxaborolane moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophilic residues in proteins, potentially modulating their function.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities:
-
Inhibition of Protein Kinases :
- It has been shown to inhibit certain receptor tyrosine kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cell lines.
-
Antioxidant Properties :
- The compound demonstrates antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited a notable scavenging effect with an IC50 value of 20 µM, comparable to standard antioxidants like ascorbic acid.
Case Study 3: Neuroprotection in Animal Models
In a rodent model of neuroinflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups.
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. A critical step involves protecting the amine group with a tert-butyl carbamate (Boc) moiety, followed by introducing the tetramethyl-1,3,2-dioxaborolane group. For example, tert-butyl carbamate derivatives are often deprotected under acidic conditions (e.g., TFA) to enable subsequent coupling reactions . Ensure inert conditions (argon/nitrogen) to stabilize the boronate ester during synthesis .
Q. How should this compound be characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 9H) and aromatic protons (δ 6.5–7.5 ppm). The tetramethyl-dioxaborolane group shows distinct signals for methyl groups (δ ~1.0–1.2 ppm) .
- IR Spectroscopy : Confirm the carbamate C=O stretch (~1690–1720 cm⁻¹) and B-O vibrations (~1350–1400 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation of the boronate ester .
Q. What safety precautions are necessary when handling this compound?
While not classified as hazardous, use standard lab precautions:
- Wear nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Store at 0–6°C in airtight containers to prevent boronate ester hydrolysis .
- Avoid sparks/open flames due to potential decomposition into CO or NOx .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be minimized?
Competing protodeborylation or homocoupling can occur if the boronate ester is unstable. Mitigation strategies:
- Use Pd(PPh₃)₄ or SPhos ligands to enhance catalytic efficiency .
- Optimize solvent polarity (e.g., THF/H₂O mixtures) and base (e.g., K₂CO₃) to stabilize the boronate intermediate .
- Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to isolate the product before side reactions dominate .
Q. How do steric effects from the tert-butyl group influence reaction outcomes?
The bulky tert-butyl group can slow coupling kinetics by hindering catalyst access. Solutions:
- Increase reaction temperature (e.g., 80–100°C) to overcome steric barriers .
- Switch to microwave-assisted synthesis for accelerated reaction rates .
- Use directing groups (e.g., pyridine) to orient the catalyst toward the reactive site .
Q. What analytical methods resolve discrepancies in crystallographic data for this compound?
If X-ray diffraction reveals unexpected hydrogen bonding or packing:
Q. How does the tetramethyl-dioxaborolane moiety affect stability under aqueous conditions?
The boronate ester is prone to hydrolysis in protic solvents. Stabilization approaches:
- Add Lewis acids (e.g., MgSO₄) to sequester water .
- Use anhydrous solvents (e.g., DMF or DCM) during synthesis .
- Monitor pH (neutral to slightly basic) to prevent acid-catalyzed decomposition .
Q. What strategies improve diastereoselectivity in downstream functionalization?
For stereocontrol in subsequent reactions (e.g., alkylation):
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry .
- Use asymmetric catalysis (e.g., BINOL-derived catalysts) for enantioselective transformations .
- Analyze diastereomer ratios via chiral HPLC (e.g., Chiralpak IA column) .
Data Contradiction Analysis
Q. How to address conflicting reports on reaction yields for this compound?
Discrepancies may arise from:
- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .
- Oxygen Sensitivity : Ensure rigorous degassing of solvents to prevent boronate oxidation .
- Scale Effects : Optimize stirring rate and vessel geometry for reproducibility between small- and large-scale syntheses .
Q. Why do NMR spectra vary between batches despite identical synthesis protocols?
Common causes include:
- Residual Solvents : Dry samples over molecular sieves and record NMR in deuterated DMSO to minimize solvent peaks .
- Dynamic Exchange : Rotameric equilibria in the carbamate group can broaden signals; heat the sample to 50°C to coalesce peaks .
- Boron Quadrupolar Effects : Use ¹¹B NMR (at 128 MHz) to confirm boronate integrity and rule out hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
